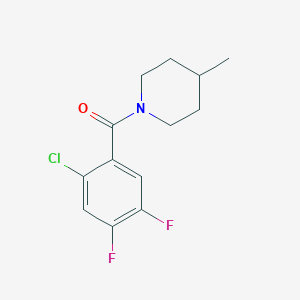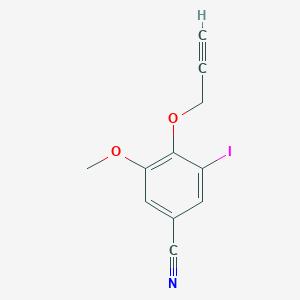![molecular formula C17H18ClNO3 B5472117 3-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B5472117.png)
3-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide is an organic compound with the molecular formula C17H18ClNO3 It is a benzamide derivative that features a chloro group and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
3-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide can be synthesized through the reaction of 3-chlorobenzoyl chloride with 1-(3,4-dimethoxyphenyl)ethanamine. The reaction typically requires a base, such as triethylamine, to neutralize the hydrochloric acid produced. The reaction conditions generally involve maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis method. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert certain functional groups into others.
Substitution: The chloro group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used to replace the chloro group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.
Scientific Research Applications
3-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly if it exhibits any therapeutic properties.
Industry: It could be used in the development of new materials or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism by which 3-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide exerts its effects would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The pathways involved might include signal transduction pathways, metabolic pathways, or other biochemical processes.
Comparison with Similar Compounds
Similar Compounds
3-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide: The parent compound.
3-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]acetamide: A similar compound with an acetamide group instead of a benzamide group.
3-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]propionamide: Another similar compound with a propionamide group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which can influence its reactivity and potential applications. The presence of both a chloro group and a dimethoxyphenyl group can provide distinct chemical properties compared to other similar compounds.
Properties
IUPAC Name |
3-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3/c1-11(12-7-8-15(21-2)16(10-12)22-3)19-17(20)13-5-4-6-14(18)9-13/h4-11H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQKFPWBMYPOFBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC)OC)NC(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-({3-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)-2,4(1H,3H)-pyrimidinedione dihydrochloride](/img/structure/B5472042.png)
![4-[(1-methyl-1H-indol-3-yl)acetyl]-2-morpholinecarboxylic acid](/img/structure/B5472060.png)
![1,9-dimethyl-4-(quinolin-8-ylcarbonyl)-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5472081.png)
![1-(4-Bromophenyl)-3-[2-(2-chlorophenoxy)ethyl]urea](/img/structure/B5472088.png)

![N-[(3S)-1-benzyl-3-pyrrolidinyl]-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5472093.png)
![N-CYCLOHEPTYL-2-{4-[(3-METHOXYPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE](/img/structure/B5472095.png)
![N-(1,3-benzodioxol-5-yl)-5-(furan-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5472100.png)
![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-4-ethylbenzenesulfonohydrazide](/img/structure/B5472103.png)


![ethyl 2-(4,12,12-trimethyl-3,5-dioxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-6-yl)acetate](/img/structure/B5472127.png)
![(5E)-5-[[3-chloro-4-[(4-methylphenyl)methoxy]phenyl]methylidene]-1-(4-nitrophenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B5472128.png)
![N-methyl-N'-(4-methylphenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5472129.png)
